
S-Méthyl-D-pénicillamine
Vue d'ensemble
Description
S-Méthyl-D-pénicillamine: est un dérivé de la D-pénicillamine, un agent chélateur bien connu utilisé pour traiter les intoxications par les métaux lourds et certaines affections médicales telles que la maladie de Wilson et la polyarthrite rhumatoïde . La this compound est structurellement similaire à la cystéine, avec un groupe méthyle remplaçant l'un des atomes d'hydrogène sur l'atome de soufre .
Applications De Recherche Scientifique
Chemistry: S-Methyl-D-penicillamine is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: It is used in studies involving thiol-disulfide exchange reactions and as a model compound for understanding the behavior of sulfur-containing amino acids .
Medicine: S-Methyl-D-penicillamine has potential therapeutic applications in treating heavy metal poisoning and certain autoimmune diseases .
Industry: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of other chemical compounds .
Mécanisme D'action
Target of Action
S-Methyl-D-penicillamine, also known as D-Valine, 3-(methylthio)-, primarily targets copper ions in the body . It is used as a chelating agent to remove excess copper in patients with Wilson’s disease . It also targets macrophages , T-lymphocytes , and IgM rheumatoid factor .
Mode of Action
S-Methyl-D-penicillamine acts by forming stable, soluble complexes with copper, which are then excreted in the urine . This helps in the removal of excess copper in patients with Wilson’s disease . In the case of rheumatoid arthritis, it inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .
Biochemical Pathways
S-Methyl-D-penicillamine affects the biochemical pathways related to copper metabolism. By chelating copper, it prevents the accumulation of this metal, which can be toxic in high concentrations . It also impacts the immune response pathway by inhibiting macrophages and T-lymphocytes .
Pharmacokinetics
S-Methyl-D-penicillamine is absorbed rapidly but incompletely (40% to 70%) in the intestine, with wide interindividual variations . Food, antacids, and iron reduce the absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . The peak plasma concentration occurs at 1 to 3 hours after ingestion . More than 80% of plasma S-Methyl-D-penicillamine is bound to proteins, particularly albumin . Only a small portion of the dose is metabolized in the liver to S-methyl-D-penicillamine . The route of elimination is mainly renal; disulfides represent the main compounds found in the urine .
Result of Action
The primary result of S-Methyl-D-penicillamine’s action is the reduction of copper levels in patients with Wilson’s disease . This helps to alleviate the symptoms of copper toxicity. In patients with rheumatoid arthritis, it suppresses disease activity . It also reduces cystine excretion in cystinuria .
Action Environment
The action of S-Methyl-D-penicillamine can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron in the gastrointestinal tract can reduce its absorption . Furthermore, its bioavailability is dramatically decreased in patients with malabsorption states . The drug’s efficacy can also be affected by the patient’s copper levels and immune status .
Analyse Biochimique
Biochemical Properties
S-Methyl-D-penicillamine is formed from D-penicillamine by thiol methyltransferase in the membrane fraction of isolated human red blood cells . It interacts with enzymes, proteins, and other biomolecules in the body, playing a role in biochemical reactions .
Cellular Effects
Studies show that elevated levels of S-Methyl-D-penicillamine were excreted in the urine of patients with Parkinson’s and Motor Neuron Disease . This suggests that S-Methyl-D-penicillamine may have an impact on cell signaling pathways, gene expression, and cellular metabolism in these conditions.
Molecular Mechanism
It is known that D-penicillamine, from which S-Methyl-D-penicillamine is derived, binds copper, allowing it to be eliminated in the urine . This suggests that S-Methyl-D-penicillamine may also interact with biomolecules and influence gene expression.
Temporal Effects in Laboratory Settings
It is known that D-penicillamine and its metabolites, including S-Methyl-D-penicillamine, bind to albumin, which is responsible for the slow elimination of the drug from plasma .
Metabolic Pathways
S-Methyl-D-penicillamine is a metabolite of D-penicillamine and is formed in the liver
Transport and Distribution
Approximately 80% of D-penicillamine, from which S-Methyl-D-penicillamine is derived, is circulated in plasma, typically bound to plasma proteins, particularly albumin . This suggests that S-Methyl-D-penicillamine may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
It is known that D-penicillamine and its metabolites, including S-Methyl-D-penicillamine, are found in the plasma . This suggests that S-Methyl-D-penicillamine may also be localized in the plasma.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La S-Méthyl-D-pénicillamine peut être synthétisée par méthylation de la D-pénicillamine. Cela implique la réaction de la D-pénicillamine avec un agent méthylant tel que l'iodure de méthyle ou le sulfate de diméthyle dans des conditions basiques .
Méthodes de production industrielle: La production industrielle de this compound implique généralement des réactions de méthylation à grande échelle, suivies de procédés de purification tels que la cristallisation ou la chromatographie pour obtenir le composé de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions: La S-Méthyl-D-pénicillamine subit diverses réactions chimiques, notamment :
Oxydation: Elle peut être oxydée pour former des sulfoxydes et des sulfones.
Réduction: Elle peut être réduite à sa forme thiol.
Substitution: Elle peut participer à des réactions de substitution nucléophile en raison de la présence du groupe thiol.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution: Les nucléophiles comme les halogénoalcanes peuvent réagir avec le groupe thiol en milieu basique.
Produits principaux:
Oxydation: Sulfoxydes et sulfones.
Réduction: Forme thiol de la this compound.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie: La this compound est utilisée comme ligand en chimie de coordination en raison de sa capacité à former des complexes stables avec les ions métalliques .
Biologie: Elle est utilisée dans des études impliquant des réactions d'échange thiol-disulfure et comme composé modèle pour comprendre le comportement des acides aminés contenant du soufre .
Médecine: La this compound a des applications thérapeutiques potentielles dans le traitement des intoxications par les métaux lourds et de certaines maladies auto-immunes .
Industrie: Elle est utilisée dans la synthèse de produits pharmaceutiques et comme intermédiaire dans la production d'autres composés chimiques .
Mécanisme d'action
La this compound exerce ses effets principalement par l'intermédiaire de son groupe thiol, qui peut chélater les ions métalliques et participer à des réactions redox . Elle peut se lier à des métaux lourds tels que le cuivre, le plomb et le mercure, formant des complexes stables qui sont excrétés par l'organisme . De plus, elle peut moduler les réponses immunitaires en interagissant avec diverses cibles moléculaires et voies impliquées dans l'inflammation et le stress oxydant .
Comparaison Avec Des Composés Similaires
Composés similaires:
D-Pénicillamine: Un agent chélateur utilisé pour traiter la maladie de Wilson et la polyarthrite rhumatoïde.
L-Pénicillamine: Non utilisé en clinique en raison de sa toxicité.
Cystéine: Un acide aminé contenant du soufre avec des propriétés chimiques similaires.
Unicité: La S-Méthyl-D-pénicillamine est unique en raison de son groupe thiol méthylé, qui améliore sa stabilité et sa réactivité par rapport à d'autres composés contenant du thiol . Cela la rend particulièrement utile dans les applications nécessitant des propriétés de chélation fortes et stables .
Propriétés
IUPAC Name |
(2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLYGQTOGLZDA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184026 | |
| Record name | D-Valine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29913-84-6 | |
| Record name | S-Methyl-D-penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Valine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


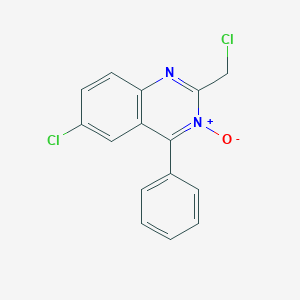

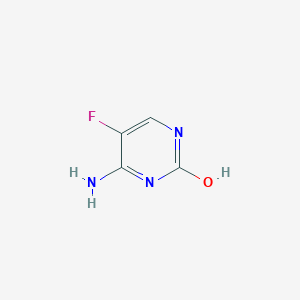
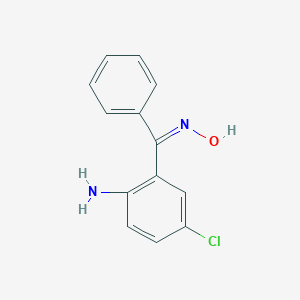
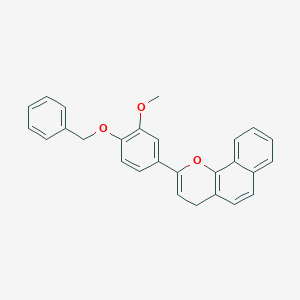
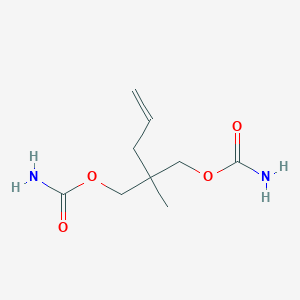
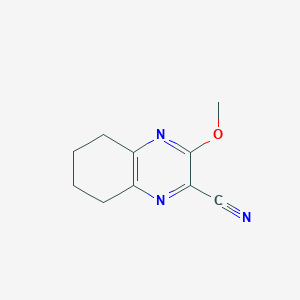

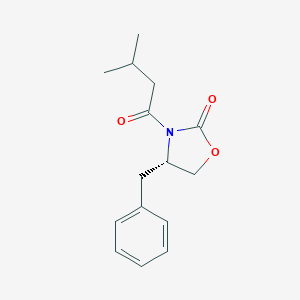
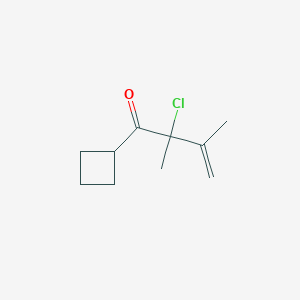

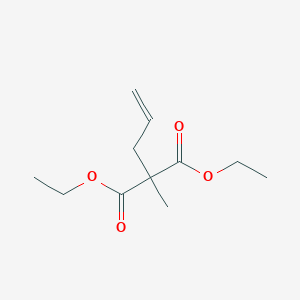

![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate](/img/structure/B144179.png)
